molecular formula C11H15NO2 B7472529 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide

3-(2-hydroxyphenyl)-N,N-dimethylpropanamide

Cat. No.: B7472529
M. Wt: 193.24 g/mol
InChI Key: JBOVZIHILNPTMA-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-N,N-dimethylpropanamide is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound features a phenolic hydroxyl group attached to a phenyl ring, which is linked to a dimethylpropanamide group. While the specific biological mechanisms and research applications for this exact compound are not extensively detailed in the literature, compounds with similar structural motifs, particularly those containing propanamide groups, are of significant interest in medicinal chemistry and pharmacology research . For instance, research into other propanamide derivatives has explored complex mechanisms like functional selectivity at neurotransmitter receptors . Similarly, the structural framework of hydroxy-phenylpropanamide is often utilized in synthetic chemistry for the development of novel compounds, such as those investigated for targeted biological activity . This product is intended for research purposes such as chemical synthesis, analytical reference standards, and in vitro assay development. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-hydroxyphenyl)-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)11(14)8-7-9-5-3-4-6-10(9)13/h3-6,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOVZIHILNPTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N,N-Dimethyl-3-phenylpropanamide

The precursor, N,N-dimethyl-3-phenylpropanamide, is synthesized via acylation of dimethylamine with 3-phenylpropanoyl chloride under conditions similar to Method 1. Cyclohexane or benzene serves as the solvent, with reaction temperatures optimized at 60–70°C.

Metallaphotocatalytic Hydroxylation

The phenyl group undergoes regioselective hydroxylation at the ortho position using a metallaphotocatalytic system. As reported for anilide derivatives, a combination of a transition metal catalyst (e.g., Pd(OAc)₂) and a photocatalyst (e.g., [Ir(ppy)₃]) under visible light irradiation facilitates this transformation. The amide group acts as a directing group, coordinating the metal catalyst to achieve ortho selectivity.

Reaction Conditions:

  • Solvent: Acetonitrile/water (9:1 v/v)

  • Light source: 450 nm LED

  • Temperature: 25°C

  • Yield: 70–75% (estimated based on analogous systems)

Comparative Analysis of Methods

Efficiency and Yield

  • Method 1 offers higher yields (85–89%) but requires multiple steps, including protection and deprotection.

  • Method 2 is more step-economical but may require optimization to improve yields, particularly in achieving effective metal coordination with aliphatic amides.

Functional Group Compatibility

  • Method 1’s protection strategy mitigates side reactions but introduces additional complexity.

  • Method 2’s reliance on directing groups may limit applicability to substrates with strong coordinating motifs.

Scalability

  • Method 1’s use of volatile solvents (e.g., cyclohexane) complicates large-scale production.

  • Method 2’s photocatalytic setup necessitates specialized equipment but aligns with green chemistry principles.

Emerging Approaches and Innovations

Enzymatic Catalysis

Recent advances in lipase-mediated amidation could bypass traditional protection strategies. For example, Candida antarctica lipase B (CAL-B) has been shown to catalyze amide bond formation in aqueous media, though its efficacy with phenolic substrates remains underexplored.

Flow Chemistry

Continuous-flow systems enhance reaction control in exothermic acylation steps, potentially improving safety and yield. A recent study demonstrated a 20% yield increase in dimethylamide synthesis using microreactor technology .

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Halogenating agents such as thionyl chloride can be used to replace the hydroxy group with a halogen.

Major Products

    Oxidation: Formation of 3-(2-oxophenyl)-N,N-dimethylpropanamide.

    Reduction: Formation of 3-(2-hydroxyphenyl)-N,N-dimethylpropylamine.

    Substitution: Formation of 3-(2-halophenyl)-N,N-dimethylpropanamide.

Scientific Research Applications

3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, which may influence the compound’s binding affinity to enzymes or receptors. The amide group can also engage in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
3-(2-Hydroxyphenyl)-N,N-dimethylpropanamide 2-hydroxyphenyl C₁₁H₁₅NO₂ Hydrogen bonding, potential antioxidant activity N/A
3-(4-Bromophenyl)-N,N-dimethylpropanamide 4-bromophenyl (electron-withdrawing) C₁₁H₁₄BrNO High crystallinity; used in synthetic intermediates
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide 3-methoxyphenyl (electron-donating) C₁₂H₁₇NO₂ Enhanced lipophilicity; possible CNS activity
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 4-isobutylphenyl, 3-chlorophenethyl C₂₀H₂₄ClNO Ibuprofen derivative; anti-inflammatory potential
3-(1H-Benzotriazol-1-yl)-N,N-dimethylpropanamide Benzotriazole ring (aromatic heterocycle) C₁₁H₁₄N₄O π-Stacking in crystal structures; enzyme inhibition

Pharmacological and Physicochemical Properties

  • Hydrogen Bonding : The 2-hydroxyphenyl group enhances solubility in polar solvents and may improve binding to biological targets (e.g., enzymes or receptors) via H-bond interactions, unlike the lipophilic 4-bromophenyl or 4-isobutylphenyl groups .
  • Antioxidant Potential: Analogous to hydroxamic acids in , the phenolic -OH group could scavenge free radicals, making it relevant in oxidative stress-related therapies .
  • Lipophilicity : Compared to N-(3-methoxyphenyl)-2,2-dimethylpropanamide (logP ~2.5 estimated), the hydroxyphenyl variant may have reduced logP due to polarity, affecting blood-brain barrier penetration .

Crystal and Spectroscopic Characterization

  • 3-(1H-Benzotriazol-1-yl)-N,N-dimethylpropanamide : Exhibits N–H···O/N hydrogen bonds and π-dimers in X-ray structures . The hydroxyphenyl analog may form similar intermolecular H-bond networks.
  • NMR Trends : Methyl groups on the amide nitrogen (δ 2.8–3.1 ppm for N,N-dimethyl) are consistent across analogs . The 2-hydroxyphenyl aromatic protons would resonate near δ 6.8–7.2 ppm, distinct from electron-deficient aryl groups (e.g., 4-bromophenyl at δ 7.4–7.6 ppm) .

Biological Activity

3-(2-hydroxyphenyl)-N,N-dimethylpropanamide, also known as dimethyl(2-hydroxyphenyl)propanamide , is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H17NO2
  • Molecular Weight : 207.27 g/mol

The presence of the hydroxyphenyl group suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Histone Deacetylase Inhibition : This compound has been studied as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. HDAC inhibitors can induce differentiation and apoptosis in cancer cells, making them valuable in cancer therapy .
  • Antiproliferative Activity : Studies have shown that derivatives of similar compounds can significantly inhibit the proliferation of various cancer cell lines, including HeLa cells. The mechanism involves inducing apoptosis, characterized by DNA fragmentation and chromatin condensation .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Effect Reference
HDAC InhibitionInduces apoptosis in tumor cells
AntiproliferativeIC50 values ranging from 0.69 to 11 mM
Apoptotic MarkersIncreased DNA fragmentation observed

Case Studies and Research Findings

  • Anticancer Properties : In a study evaluating various N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides, it was found that these compounds exhibited significant antiproliferative activity against cancer cell lines. The IC50 values indicated strong activity compared to standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in apoptosis pathways. These studies suggest that the hydroxy group enhances binding affinity, potentially leading to more effective inhibition of HDACs .

Q & A

Q. What in silico tools are effective for predicting the environmental fate of this compound?

  • Answer: Use EPI Suite to estimate biodegradability (BIOWIN model) and ecological toxicity (ECOSAR). For photodegradation, employ Gaussian-based TD-DFT calculations to simulate UV-induced cleavage pathways. Validate with OECD 301B ready biodegradability tests .

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